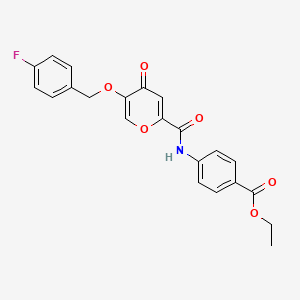

![molecular formula C12H19ClN2O2 B2560823 N-{4-methoxy-3-[(propan-2-yl)amino]phenyl}acetamide hydrochloride CAS No. 1803584-87-3](/img/structure/B2560823.png)

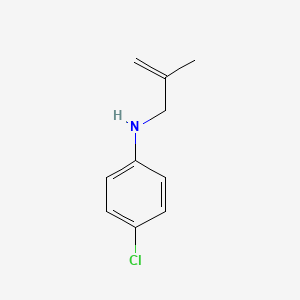

N-{4-methoxy-3-[(propan-2-yl)amino]phenyl}acetamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-{4-methoxy-3-[(propan-2-yl)amino]phenyl}acetamide hydrochloride” is a chemically differentiated building block for organic synthesis and medicinal chemistry . It is traditionally challenging to access and is specifically used for the preparation of drug candidates containing hindered amine motifs .

Scientific Research Applications

Herbicide Metabolism and Carcinogenicity : A study by Coleman et al. (2000) focused on the metabolism of chloroacetamide herbicides, which are structurally related to N-{4-methoxy-3-[(propan-2-yl)amino]phenyl}acetamide hydrochloride. These herbicides, including acetochlor and metolachlor, have been found carcinogenic in rats. The study suggests a complex metabolic activation pathway leading to DNA-reactive dialkylbenzoquinone imine, with important intermediates being derivatives of chloroacetamide (Coleman, Linderman, Hodgson, & Rose, 2000).

Green Synthesis of Dyes : In another study, Zhang Qun-feng (2008) investigated the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, a derivative of the subject compound. This substance is an important intermediate for azo disperse dyes. The study utilized a novel Pd/C catalyst for the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide, achieving high selectivity and stability (Zhang, 2008).

Structural Aspects of Amide Derivatives : Kalita and Baruah (2010) studied the spatial orientations of amide derivatives, specifically N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide. Their research revealed that this stretched amide, with a tweezer-like geometry, forms channel-like structures through weak C–H⋯π and C–H⋯O interactions, showcasing the diverse structural possibilities of such compounds (Kalita & Baruah, 2010).

Radiosynthesis of Herbicides : Latli and Casida (1995) conducted a study on the radiosynthesis of a chloroacetanilide herbicide, which is related to the compound . Their work focused on acetochlor, highlighting the methods for obtaining high specific activity necessary for studies on metabolism and mode of action (Latli & Casida, 1995).

properties

IUPAC Name |

N-[4-methoxy-3-(propan-2-ylamino)phenyl]acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2.ClH/c1-8(2)13-11-7-10(14-9(3)15)5-6-12(11)16-4;/h5-8,13H,1-4H3,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANPARUVNZDOWHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C=CC(=C1)NC(=O)C)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-methoxy-3-[(propan-2-yl)amino]phenyl}acetamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2,6-difluorobenzamide](/img/structure/B2560743.png)

![1H-Pyrazolo[4,3-d]pyrimidin-5-amine;hydrochloride](/img/structure/B2560744.png)

![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)acetamide](/img/structure/B2560746.png)

![N'-[(3-methoxybenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide](/img/structure/B2560747.png)

![5-(2-methoxyethyl)-3-oxo-2-phenyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2560757.png)

![(2,4-Dimethyl-6-methylsulfanylpyrimidin-5-yl)-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone](/img/structure/B2560763.png)